molecular formula C17H9Br2FN4OS B10931435 N-(2,4-dibromo-6-fluorophenyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(2,4-dibromo-6-fluorophenyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10931435
M. Wt: 496.2 g/mol
InChI Key: BASJFEZUPMBXAW-UHFFFAOYSA-N
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Description

N~2~-(2,4-DIBROMO-6-FLUOROPHENYL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by the presence of a dibromo-fluorophenyl group and a thienyl group attached to the pyrazolo[1,5-a]pyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-DIBROMO-6-FLUOROPHENYL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a condensation reaction between a suitable pyrazole derivative and a pyrimidine derivative under acidic or basic conditions.

    Introduction of the dibromo-fluorophenyl group: This step involves the bromination and fluorination of a phenyl ring, followed by its attachment to the pyrazolo[1,5-a]pyrimidine core through a nucleophilic substitution reaction.

    Attachment of the thienyl group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a suitable halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,4-DIBROMO-6-FLUOROPHENYL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dibromo-fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.

Scientific Research Applications

N~2~-(2,4-DIBROMO-6-FLUOROPHENYL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(2,4-DIBROMO-6-FLUOROPHENYL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,4-Dibromo-6-fluorophenyl)-7-(2-thienyl)imidazo[1,2-a]pyrimidine-2-carboxamide
  • N~2~-(2,4-Dibromo-6-fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]triazine-2-carboxamide

Uniqueness

N~2~-(2,4-DIBROMO-6-FLUOROPHENYL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its dibromo-fluorophenyl and thienyl groups contribute to its unique properties compared to other similar compounds.

Properties

Molecular Formula

C17H9Br2FN4OS

Molecular Weight

496.2 g/mol

IUPAC Name

N-(2,4-dibromo-6-fluorophenyl)-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H9Br2FN4OS/c18-9-6-10(19)16(11(20)7-9)22-17(25)12-8-15-21-4-3-13(24(15)23-12)14-2-1-5-26-14/h1-8H,(H,22,25)

InChI Key

BASJFEZUPMBXAW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=NC3=CC(=NN23)C(=O)NC4=C(C=C(C=C4Br)Br)F

Origin of Product

United States

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